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molecular formula C21H23ClN2O B8462648 N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylurea CAS No. 89472-86-6

N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylurea

Cat. No. B8462648
M. Wt: 354.9 g/mol
InChI Key: HTVFRHBSZCGAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04564638

Procedure details

Aniline (19 g) was dissolved in 400 ml of toluene, and with stirring and cooling, a solution of 30 g of N-4-chlorobenzyl-N-2-norbornylcarbamoyl chloride in 50 ml of toluene was added dropwise. After the addition, the temperature of the mixture was gradually raised, and it was stirred for about 10 hours at about 70° to 80° C. After cooling, the precipitated aniline hydrochloride was separated by filtration. The toluene layer was washed successively with water, a 1% aqueous solution of sodium carbonate, 1% hydrochloric acid and then water, and then dried over anhydrous sodium sulfate. Toluene was evaporated, and the residue was recrystallized from a mixture of hexane and ethanol to give 23 g of the desired 1-(4-chlorobenzyl)-1-(2-norbornyl)-3-phenylurea. mp. 111°-113° C.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:8][C:9]1[CH:26]=[CH:25][C:12]([CH2:13][N:14]([CH:18]2[CH2:23][CH:22]3[CH2:24][CH:19]2[CH2:20][CH2:21]3)[C:15](Cl)=[O:16])=[CH:11][CH:10]=1>C1(C)C=CC=CC=1>[Cl:8][C:9]1[CH:26]=[CH:25][C:12]([CH2:13][N:14]([CH:18]2[CH2:23][CH:22]3[CH2:24][CH:19]2[CH2:20][CH2:21]3)[C:15]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:16])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=CC=C(CN(C(=O)Cl)C2C3CCC(C2)C3)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture was gradually raised
STIRRING
Type
STIRRING
Details
it was stirred for about 10 hours at about 70° to 80° C
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitated aniline hydrochloride was separated by filtration
WASH
Type
WASH
Details
The toluene layer was washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 1% aqueous solution of sodium carbonate, 1% hydrochloric acid and then water, and then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Toluene was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from a mixture of hexane and ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN(C(=O)NC2=CC=CC=C2)C2C3CCC(C2)C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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